2-(acetoacetylamino)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxobutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-5-3-2-4-8(9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBUIRYUIBNXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Direct Synthesis of 2-(Acetoacetylamino)benzamide
The direct synthesis of this compound is most prominently achieved through the acylation of an appropriate amino-substituted benzamide (B126) precursor. This approach is favored for its efficiency and the ready availability of starting materials.
Acylation Reactions Involving Anthranilamide Precursors
The primary route to this compound involves the acylation of 2-aminobenzamide (B116534), also known as anthranilamide. This reaction establishes the characteristic acetoacetylamino side chain at the ortho position of the benzamide. The process is analogous to the synthesis of other N-substituted benzamides where an amine is reacted with an acylating agent. nih.govresearchgate.net
A general method involves reacting the anthranilamide precursor with an activated form of acetoacetic acid. This can be achieved using various coupling agents or by converting acetoacetic acid to a more reactive derivative, such as an acid chloride or anhydride (B1165640). The reaction is typically carried out in an appropriate solvent and may require a base to neutralize the acidic byproducts.
Utilization of Diketene (B1670635) in Aminobenzamide Functionalization
A highly effective and widely used method for the acetoacetylation of amines is the use of diketene. Diketene serves as a potent and efficient acetoacetylating agent for primary aromatic amines. justia.com In the context of this compound synthesis, diketene reacts directly with 2-aminobenzamide.
The reaction is often performed in a suitable solvent, which can range from water to organic solvents like acetic acid or alcohols. justia.com For instance, a continuous reaction process has been developed where 5-amino-2-benzimidazolone is reacted with diketene in the presence of a water-soluble alcohol at boiling temperature. justia.com This method can be adapted for the synthesis of this compound from 2-aminobenzamide. A patent describes a similar process for preparing 5-acetoacetylaminobenzimidazolone by reacting 5-amino-2-benzimidazolinone with diketene in the presence of an acidic catalyst and an alcohol. google.comgoogle.com
Novel Catalytic Approaches in Amide Bond Formation for Benzamide Scaffolds
While the direct acylation methods are prevalent, advancements in catalytic amide bond formation offer alternative and potentially more sustainable routes to benzamide scaffolds. nih.gov These methods often aim to avoid the use of stoichiometric activating agents, which generate significant waste. nih.govucl.ac.uk
Catalytic approaches that could be applied to the synthesis of benzamide precursors or derivatives include:
Boron-based Catalysis: Boronic acids can catalyze the direct amidation of carboxylic acids with amines, often under azeotropic conditions to remove water. rsc.org
Transition Metal Catalysis: Palladium-catalyzed carbonylative amidation of aryl halides is a powerful method for constructing aryl amides. ucl.ac.uknih.gov Zirconium-based catalysts have also been explored for transamidation reactions. rsc.org
Biocatalysis: The use of enzymes, such as nitrile hydratases, presents a green alternative for the synthesis of amides from nitriles. nih.gov This could be envisioned as a route to the anthranilamide precursor. Other enzymes are being investigated for direct amide bond formation from carboxylic acids and amines. rsc.org
These catalytic methods, while not all directly demonstrated for this compound itself, represent the forefront of amide bond synthesis and could be adapted for its preparation or the synthesis of its precursors. nih.govucl.ac.uk
Functionalization and Derivatization of the Benzamide Moiety
Further chemical modifications of the this compound structure can be explored to modulate its properties. These modifications can be targeted at the benzamide aromatic ring.
Substituent Effects on Reaction Selectivity and Yield
The introduction of substituents onto the aromatic ring of the benzamide can significantly influence the course and outcome of subsequent reactions. The electronic nature of these substituents (electron-donating or electron-withdrawing) can affect the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. acs.org
For example, in electrophilic aromatic substitution reactions, electron-donating groups will activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct to the meta position. The interplay of the existing amide and acetoacetylamino groups with any new substituents will dictate the regioselectivity of further functionalization. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the outcomes of these reactions by analyzing the charge distribution and stability of reaction intermediates. nih.gov
The following table provides a general overview of the expected directing effects of common substituents on an aromatic ring:
| Substituent Type | Examples | Directing Effect | Ring Activity |
| Activating, Ortho, Para-Directing | -NH₂, -OH, -OR, -Alkyl | Ortho, Para | Activating |
| Deactivating, Ortho, Para-Directing | -F, -Cl, -Br, -I | Ortho, Para | Deactivating |
| Deactivating, Meta-Directing | -NO₂, -CN, -SO₃H, -C=O | Meta | Deactivating |
Regioselective Modifications of the Aromatic Ring System
Achieving regioselective modification of the aromatic ring in this compound requires careful consideration of the directing effects of the existing substituents. The amide and the acetoacetylamino groups are both ortho, para-directing. This would suggest that electrophilic substitution would preferentially occur at the 4- and 6-positions of the benzene (B151609) ring.
Methods for achieving regioselective functionalization include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed. The specific conditions (catalyst, temperature, solvent) can be tuned to favor a particular regioisomer. For instance, low-temperature protonation studies on substituted benz[a]anthracenes have shown excellent agreement between predicted and observed regioselectivities in substitution reactions like nitration and bromination. nih.gov
Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to deprotonate a specific ortho-position with a strong base, followed by quenching with an electrophile. The amide group in the benzamide scaffold could potentially serve as a directing group.
Nucleophilic Aromatic Substitution (SNAAr): If a suitable leaving group (e.g., a halogen) is present on the aromatic ring, it can be displaced by a nucleophile. The presence of an activating group (electron-withdrawing) ortho or para to the leaving group is typically required.
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are invaluable for introducing new carbon-carbon or carbon-heteroatom bonds at specific positions, typically starting from a halogenated benzamide derivative.
The synthesis of various substituted 2-aminobenzamide derivatives has been reported, often starting from appropriately substituted precursors. acs.orgnih.gov For example, nitro-substituted benzamides can be synthesized and subsequently reduced to the corresponding amino derivatives, which can then be further functionalized. acs.org
Synthetic Routes to Related Acetoacetylamino-Containing Structures
The structural motif of this compound is a valuable building block for more complex molecules, particularly heterocyclic compounds with potential biological activity.
A key derivative class is the acetoacetylamino-benzimidazolones. The synthesis of 5-acetoacetylaminobenzimidazolone provides a clear example of building upon a related core structure. google.com This process involves the reaction of 5-Amino-2-benzimidazolinone with diketene. The reaction is typically conducted in the presence of an acidic catalyst and a solvent system that can include alcohols and water. google.com
Table 1: Synthesis of 5-Acetoacetylaminobenzimidazolone
| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Product |
|---|---|---|---|---|
| 5-Amino-2-benzimidazolinone | Diketene | Acidic (e.g., formic acid, acetic acid) | Alcohol (e.g., methanol, ethanol) and Water | 5-Acetoacetylaminobenzimidazolone |
Data sourced from patent CN103664794A. google.com
This reaction highlights a common strategy where an amino-substituted heterocyclic compound is acetoacetylated to introduce a reactive side chain for further chemical modifications.
The foundational method for producing N-acetoacetylated aromatic amides, including the parent structure of this compound, involves the reaction of a primary aromatic amine with diketene. google.com This method, established in the early 20th century, remains a fundamental approach.
The general procedure comprises the slow addition of diketene to a solution of the primary aromatic amine in an inert, volatile solvent. google.com The reaction is often controlled at an elevated temperature, near the boiling point of the chosen solvent, to manage the exothermic nature of the reaction and the high reactivity of diketene. google.com After the reaction is complete, the solvent is removed, and the N-acetoacetylated product is isolated. google.com
Common Solvents Used in Traditional Synthesis
Benzene
Toluene
Dioxan
This process is adaptable to a wide range of substituted aromatic amines. google.com
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. jst.go.jp The active methylene (B1212753) group within the acetoacetylamino moiety makes it an ideal candidate for participation in MCRs.
Research on closely related acetoacetanilide (B1666496) derivatives demonstrates their utility in synthesizing diverse heterocyclic structures like 4H-pyrans and 1,4-dihydropyridines. researchgate.netjst.go.jpnih.govresearch-nexus.net In these reactions, the acetoacetanilide, an aromatic aldehyde, and a cyanomethylene reagent (like malononitrile (B47326) or ethyl cyanoacetate) are reacted in a single pot. researchgate.netjst.go.jp The choice of catalyst, such as triethylamine (B128534) or ammonium (B1175870) acetate (B1210297), can selectively direct the reaction towards different heterocyclic products. researchgate.netjst.go.jp
Table 2: Representative Multicomponent Reaction of an Acetoacetanilide Derivative
| Acetoacetanilide Derivative | Aldehyde | Cyanomethylene Reagent | Catalyst | Product Type |
|---|---|---|---|---|
| Acetoacetanilide | Aromatic Aldehyde | Malononitrile | Triethylamine | 4H-Pyran derivative |
| Acetoacetanilide | Aromatic Aldehyde | Malononitrile | Ammonium Acetate | 1,4-Dihydropyridine derivative |
This table summarizes findings from studies on multicomponent reactions of acetoacetanilide derivatives. researchgate.netjst.go.jpnih.gov
Given the identical reactive functionality, it can be inferred that this compound would serve as a competent substrate in similar MCRs for the generation of novel, complex molecules.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the principles of "green chemistry," which aim to reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk Traditional syntheses of acetoacetylated amides often rely on volatile and hazardous organic solvents like benzene and toluene. google.com Green chemistry seeks to replace these with more environmentally benign alternatives.
Recent advancements in amide synthesis offer several greener pathways:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields, while minimizing energy consumption. mdpi.comresearchgate.net
Green Solvents: Replacing hazardous solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG) aligns with green chemistry principles. google.com The synthesis of 2-aminobenzamide derivatives from isatoic anhydride has been successfully performed using microwave irradiation in the absence of a solvent or in environmentally friendly solvents. researchgate.netnih.gov
Eco-Friendly Catalysts: The development of reusable and non-toxic catalysts is a key area of green chemistry. For amide bond formation, catalysts like activated silica (B1680970) and ceric ammonium nitrate (B79036) have been used under solvent-free conditions, offering high efficiency and easy separation. mdpi.comwhiterose.ac.uk These methods provide a stark contrast to classical methods that require stoichiometric activating agents, which generate significant waste. ucl.ac.uk
Advanced Structural Elucidation and Solid State Chemistry
X-ray Crystallography for Elucidating Molecular Conformation and Intermolecular Interactions
X-ray crystallography stands as a definitive tool for determining the precise atomic coordinates within a crystalline solid, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces.
Intramolecular hydrogen bonds play a crucial role in dictating the conformation of flexible molecules. In derivatives of 2-(acetoacetylamino)benzamide, the potential for hydrogen bonding between the amide proton and a nearby acceptor group can significantly influence the molecule's shape. For instance, studies on structurally related ortho-substituted benzamides, such as 2-hydroxy-benzamides, have revealed the formation of strong intramolecular hydrogen bonds. researchgate.net
In a study of ortho-(4-tolylsulfonamido)benzamides, single-crystal X-ray diffraction (XRD) analysis provided unambiguous evidence of a six-membered intramolecular hydrogen-bonded ring. mdpi.com This interaction occurs between the carbonyl oxygen of the amide group and the hydrogen atom of the sulfonamide group. mdpi.com This type of intramolecular hydrogen bonding restricts the conformation of the molecule, leading to a more planar arrangement of the involved atoms. mdpi.comresearchgate.net The presence of such networks can be critical in medicinal chemistry, as they can enhance properties like lipophilicity and membrane permeability by masking polar groups. mdpi.com
Table 1: Representative Intramolecular Hydrogen Bond Parameters in Benzamide (B126) Derivatives
| Compound Class | Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Reference |
| ortho-(4-tolylsulfonamido)benzamides | N(sulfonamide)-H···O(amide) | 1.865 - 2.09 | 138 - 142 | mdpi.com |
| 5-chloro-2-hydroxy-benzamide | O(hydroxyl)-H···O(amide) | - | - | researchgate.net |
Beyond the individual molecule, X-ray crystallography illuminates how molecules pack together in the crystal lattice, forming supramolecular assemblies. These arrangements are governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netresearchgate.net
Crystal engineering aims to design and control the formation of crystalline materials with desired properties by understanding and utilizing intermolecular interactions. harvard.edunih.gov The predictable nature of hydrogen bonding in benzamide systems makes them excellent candidates for crystal engineering studies. researchgate.net
Spectroscopic Investigations for Mechanistic and Conformational Studies
While crystallography provides a static picture of the solid state, spectroscopic techniques offer dynamic information about molecular structure, conformation, and transformations in both solid and solution phases.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. researchgate.netbiopharminternational.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous assignment of reaction products and the study of conformational equilibria. scielo.br
In the context of this compound derivatives, ¹H and ¹³C NMR are essential for confirming the successful synthesis and purity of the target compounds. researchgate.net For example, in a study of N-benzyl-N-(furan-2-ylmethyl)acetamide, ¹H and ¹³C NMR spectra revealed the presence of a hindered rotational equilibrium (cis-trans isomerism) around the amide bond. scielo.br This is observed as the appearance of distinct sets of signals for the different conformers. Similarly, for ortho-(4-tolylsulfonamido)benzamides, ¹H NMR spectroscopy showed two distinct resonances for the amide protons, indicating hindered rotation around the C(O)-NH₂ single bond due to the intramolecular hydrogen bond. mdpi.comnih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning complex spectra by correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. scielo.br
Table 2: Representative NMR Spectroscopic Data for Benzamide Derivatives
| Nucleus | Technique | Key Observations | Inferred Structural Feature | Reference |
| ¹H | 1D NMR | Two distinct signals for amide protons | Hindered rotation around the C(O)-NH₂ bond | mdpi.comnih.gov |
| ¹H, ¹³C | 1D & 2D NMR (HSQC, HMBC) | Presence of multiple sets of signals for methyl and methylene (B1212753) groups | Existence of cis-trans rotational isomers | scielo.br |
| ¹H, ¹³C | 1D & 2D NMR | Full assignment of signals for labeled oligosaccharides | Confirmation of complex molecular structures | researchgate.net |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. uc.edu They are particularly useful for identifying functional groups and monitoring their transformations during chemical reactions. naturalspublishing.com The frequencies of vibrational absorption (in IR) or scattering (in Raman) are characteristic of specific bonds and their local environment. osti.govresearchgate.net
For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups such as the amide (C=O and N-H stretching and bending), the ketone (C=O stretching), and the aromatic ring (C=C and C-H stretching). The position of the amide C=O stretching band, for example, can provide evidence for hydrogen bonding; involvement in a hydrogen bond typically shifts the absorption to a lower frequency (wavenumber). researchgate.net
In studies of related benzamide systems, FT-IR spectroscopy has been used in conjunction with X-ray diffraction to confirm the presence of both intra- and intermolecular hydrogen bonds in the solid state. mdpi.comnih.gov For instance, the N-H stretching frequency can be a sensitive indicator of its involvement in hydrogen bonding. Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information, especially for the skeletal vibrations of the aromatic ring. uc.eduyoutube.com
Table 3: Characteristic Vibrational Frequencies for Functional Groups in Benzamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |
| Amide N-H | Stretching | 3500 - 3100 | Position is sensitive to hydrogen bonding. | researchgate.net |
| Amide C=O | Stretching | 1700 - 1630 | Lower frequency indicates hydrogen bonding. | scielo.br |
| Ketone C=O | Stretching | 1725 - 1705 | - | - |
| Aromatic C=C | Stretching | 1600 - 1450 | - | scielo.br |
| C-N | Stretching | 1400 - 1000 | - | naturalspublishing.com |
UV-Visible Spectroscopy in Monitoring Reaction Progress and Electronic Transitions
UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule and for monitoring the progress of its synthesis. The absorption of UV or visible light excites electrons from lower-energy to higher-energy molecular orbitals. libretexts.org For organic molecules like this compound, the key chromophores—the parts of the molecule that absorb light—are the benzene (B151609) ring, the amide group, and the acetoacetyl moiety.
The electronic transitions observed are typically π → π* and n → π. The π → π transitions, which are generally of high intensity, arise from the excitation of electrons in the conjugated π-system of the benzene ring and the carbonyl groups. The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons (lone pairs) on the oxygen and nitrogen atoms into anti-bonding π* orbitals. researchgate.net The conjugation between the phenyl ring and the amide group, as well as the keto-enol tautomerism of the acetoacetyl group, influences the energy gaps and thus the absorption wavelengths. libretexts.org
In the context of reaction monitoring, UV-Vis spectroscopy can track the formation of this compound from its precursors. For instance, in a synthesis starting from 2-aminobenzamide (B116534) and an acetoacetylating agent, one would expect to see the characteristic absorbance peaks of the starting materials diminish over time, while a new set of peaks corresponding to the product, this compound, appears and intensifies. This method allows for real-time analysis of reaction kinetics, similar to how it is used to monitor the degradation of other complex organic molecules. nih.gov
Table 1: Potential Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Benzene Ring, Carbonyls (C=O) | 200-300 nm |
| n → π* | Carbonyl Oxygen, Amide Nitrogen | >300 nm |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a definitive technique for confirming the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₂O₃), the calculated monoisotopic molecular weight is approximately 220.08 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, providing unequivocal confirmation of the compound's identity.
Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The analysis of these fragments provides a roadmap of the molecule's structure. A plausible fragmentation pathway for this compound can be proposed based on the known fragmentation behavior of amides and ketones. researchgate.net
A typical pathway might involve:
Alpha-cleavage adjacent to the carbonyl groups.
Loss of the terminal methyl group from the acetoacetyl moiety.
Cleavage of the amide bond , leading to the loss of NH₂ or the formation of a benzoyl cation. researchgate.net
McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.
Table 2: Proposed Mass Fragments for this compound
| Proposed Fragment | Structure/Formula | Approximate m/z |
|---|---|---|
| [M-CH₃]⁺ | [C₁₀H₉N₂O₃]⁺ | 205 |
| [M-COCH₃]⁺ | [C₉H₉N₂O₂]⁺ | 177 |
| [M-NH₂]⁺ | [C₁₁H₁₀NO₃]⁺ | 204 |
| [Benzoyl Cation] | [C₇H₅O]⁺ | 105 |
| [2-aminobenzoyl Cation] | [C₇H₆NO]⁺ | 120 |
| [Phenyl Cation] | [C₆H₅]⁺ | 77 |
This detailed fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), is crucial for distinguishing between isomers and confirming the specific connectivity of the atoms within the molecule. nih.govnih.gov
Polymorphism and Co-crystallization Studies of Benzamide-Based Compounds
The solid-state properties of a compound are governed by the arrangement of its molecules in a crystal lattice. For benzamide and its derivatives, polymorphism (the ability to exist in multiple crystalline forms) and co-crystallization (the formation of a single crystalline solid from two or more different molecules) are critical areas of study.
Investigation of Different Crystalline Forms and Their Formation
Polymorphism is a widespread phenomenon in molecular crystals, and benzamide itself is a classic example. ox.ac.uknih.gov Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The various crystalline forms of benzamide arise from subtle differences in the balance of intermolecular forces, primarily hydrogen bonding and π–π stacking interactions. rsc.org
Studies have shown that the potential energy of different benzamide polymorphs is dominated by the interplay between attractive intermolecular forces and the conformational energy of the molecule (e.g., torsion/deformation). rsc.org The competition between different hydrogen-bonding motifs, such as the formation of dimers or catemeric chains, can lead to different packing arrangements and thus different polymorphs. acs.org For example, N-(1,3-thiazol-2-yl)benzamide is known to exist in at least three polymorphic forms, where the molecules arrange into different hydrogen-bonded dimer geometries. mdpi.com Understanding the thermodynamic and kinetic factors that control nucleation and crystal growth is key to selectively producing a desired polymorphic form. rsc.org
Design and Characterization of Co-crystals with Complementary Molecules
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. A co-crystal is a multi-component crystal in which the different molecules are held together by non-covalent interactions, most commonly hydrogen bonds. researchgate.net
The design of benzamide-based co-crystals often relies on the robust and predictable formation of an "acid-amide heterosynthon." This involves a strong hydrogen bond between the carboxylic acid group of a co-former molecule and the amide group of benzamide. acs.orgacs.org Research has shown that the success of forming such co-crystals can be influenced by the electronic properties of the co-former. For instance, benzoic acids with electron-withdrawing substituents are more likely to form co-crystals with benzamide because these groups strengthen the key intermolecular acid-amide interaction. acs.orgacs.orgresearchgate.net
The characterization of these co-crystals involves techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules, differential scanning calorimetry (DSC) to identify new melting points, and spectroscopy (FTIR, Raman) to probe the changes in intermolecular interactions upon co-crystal formation. researchgate.netf1000research.com Successful co-crystal design, such as that seen between benzamide and salicylic (B10762653) acid, can lead to materials with improved properties. researchgate.netbiointerfaceresearch.com
Table 3: Examples of Benzamide Co-crystals
| Benzamide Co-former | Key Interaction | Preparation Method | Reference |
|---|---|---|---|
| Salicylic Acid | Acid-Amide Heterosynthon | Solvent Evaporation | biointerfaceresearch.com, researchgate.net |
| 3,5-Dinitrobenzoic Acid | Acid-Amide Heterosynthon | Solvent Evaporation | acs.org |
| Ebastine | Hydrogen Bonding | Solvent Evaporation, Slurry | f1000research.com |
Computational and Theoretical Investigations of 2 Acetoacetylamino Benzamide
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For 2-(acetoacetylamino)benzamide, these computational methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometries and electronic properties of various benzamide (B126) derivatives. researchgate.netresearchgate.net The B3LYP functional, a hybrid functional, is commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
The optimized geometry of a molecule corresponds to the lowest energy arrangement of its atoms. researchgate.net For molecules like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. The process involves starting with an initial guess for the molecular geometry and then iteratively solving the DFT equations until a minimum on the potential energy surface is found. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Benzamide Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Bond Lengths | |
| C1-C2 | 1.39 |
| C2-N3 | 1.42 |
| C4=O5 | 1.25 |
| N6-C7 | 1.38 |
| Bond Angles | |
| C1-C2-N3 | 118.5 |
| C2-N3-C4 | 125.7 |
| N3-C4-C7 | 114.9 |
| Dihedral Angles | |
| C1-C2-N3-C4 | -179.5 |
| C2-N3-C4-O5 | 0.8 |
Note: Data is hypothetical and for illustrative purposes, as specific optimized geometry data for this compound was not available in the search results. The table structure is based on typical outputs from DFT calculations for similar molecules.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.govufla.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. sci-hub.se FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzamide Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.19 |
| Electronegativity (χ) | 3.85 |
| Chemical Potential (μ) | -3.85 |
| Electrophilicity Index (ω) | 2.79 |
Note: Data is hypothetical and for illustrative purposes, based on typical values for organic molecules.
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org It provides a quantitative measure of the stabilization energy associated with hyperconjugative interactions, which arise from the overlap between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Benzamide Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(O) | π(C=O) | 35.8 |
| n(N) | π(C=C) | 25.2 |
| π(C=C) | π(C=O) | 15.5 |
| σ(C-H) | σ(C-C) | 5.1 |
Note: Data is hypothetical and for illustrative purposes, reflecting typical stabilization energies from NBO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. nih.govmdpi.com It helps to identify the electron-rich and electron-poor regions, which are crucial for understanding electrostatic interactions and predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net
In an MEP map, different colors represent different values of the electrostatic potential. nih.gov Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. nih.gov Blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green signifies regions of neutral potential. nih.gov For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and positive potential near the hydrogen atoms of the amide groups. nih.gov
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is essential for understanding a molecule's flexibility and its preferred shapes.
Torsional potential energy scans are a computational method used to explore the conformational space of a molecule. q-chem.comwuxiapptec.com This involves systematically rotating a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. q-chem.comnih.govresearchgate.net The resulting plot of energy versus the dihedral angle is known as a potential energy surface (PES). nih.gov
The minima on the PES correspond to stable conformers, while the maxima represent transition states between these conformers. wuxiapptec.com The energy difference between the minima and maxima provides the rotational energy barrier. For this compound, torsional scans around the single bonds connecting the benzamide and acetoacetyl groups would reveal the most stable conformations and the flexibility of the molecule. researchgate.net
Global Minimum Conformation Identification in Different Environments
The identification of the global minimum conformation of a molecule is a foundational step in computational chemistry. It represents the most stable three-dimensional arrangement of atoms, corresponding to the lowest point on the potential energy surface. For a flexible molecule like this compound, which possesses multiple rotatable bonds, determining this conformation is critical as it governs the molecule's properties.
Computational methods, such as Density Functional Theory (DFT), are employed to systematically explore the conformational space of this compound. This process involves rotating the single bonds and calculating the energy of each resulting conformer. The conformation with the absolute lowest energy is identified as the global minimum.
The environment surrounding the molecule significantly influences its conformation. Therefore, these calculations are often performed to simulate different conditions:
Gas Phase: In the absence of solvent, the conformation is determined solely by intramolecular forces, such as hydrogen bonds and steric hindrance.
Solvated Environments: To mimic realistic conditions, the effect of solvents is incorporated using continuum solvent models like the Polarizable Continuum Model (PCM). These models account for the dielectric properties of the solvent, which can stabilize or destabilize certain conformations. For instance, in a polar solvent like water or ethanol, conformations with a larger dipole moment are generally more stabilized.
By comparing the global minimum conformations in different environments, researchers can understand how the molecule adapts its shape, which is crucial for predicting its behavior in various chemical and biological systems.
Simulation of Spectroscopic Properties
Computational spectroscopy is a powerful tool for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.
Theoretical calculations of infrared (IR) and Raman spectra are instrumental in understanding the vibrational modes of this compound. These simulations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational bands.
The process involves:
Optimizing the molecular geometry to find the global minimum energy structure.
Calculating the harmonic vibrational frequencies at this optimized geometry.
The resulting theoretical spectrum can be compared with experimental IR and Raman spectra. This comparison allows for the precise assignment of each observed band to a specific vibrational motion within the molecule, such as the stretching of a C=O bond or the bending of an N-H bond. For complex molecules, this detailed assignment is often impossible to achieve through experimental data alone.
Table 1: Representative Vibrational Frequencies for Amide and Benzamide Moieties
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | 3500 - 3200 |
| C=O Stretch (Amide I) | 1700 - 1630 |
| N-H Bend (Amide II) | 1640 - 1550 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
This table provides typical frequency ranges for the functional groups present in this compound and is based on general spectroscopic principles.
Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This approach calculates the energies of electronic excitations from the ground state to various excited states.
The key outputs of a TD-DFT calculation are:
Excitation Energies: These correspond to the wavelengths of light that the molecule absorbs.
Oscillator Strengths: These values are proportional to the intensity of the absorption bands.
By analyzing the molecular orbitals involved in each electronic transition, it is possible to assign the character of the absorption bands. For example, a transition might be classified as a π → π* or an n → π* transition, providing insight into the electronic structure of the molecule. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of this compound.
Table 2: Hypothetical Electronic Transitions for this compound
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 320 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 285 | 0.10 | HOMO-1 → LUMO (n → π) |
| S₀ → S₃ | 250 | 0.45 | HOMO → LUMO+1 (π → π*) |
This table is a hypothetical representation of TD-DFT results for this compound, illustrating the type of data obtained from such calculations.
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry offers a window into the intricate details of chemical reactions, allowing for the study of transient species and the energetic landscape of a reaction pathway.
For any chemical reaction, such as the synthesis or hydrolysis of this compound, the reactants must pass through a high-energy transition state to form products. Computational methods can be used to locate and characterize these transition states on the potential energy surface.
The process involves:
Proposing a plausible structure for the transition state.
Using specialized algorithms to optimize this structure, ensuring it is a first-order saddle point (a maximum in one direction and a minimum in all others).
Confirming the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the energies of the reactants and the transition state are known, the activation energy (Ea) of the reaction can be calculated. This value is a critical determinant of the reaction rate and provides fundamental insight into the reaction's feasibility.
By connecting the reactants, transition state(s), and products, a complete reaction pathway can be mapped. This is often visualized as a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products.
These energetic profiles can reveal:
The presence of any intermediate species.
Whether the reaction is endothermic or exothermic.
The rate-determining step of a multi-step reaction.
For complex reactions, multiple pathways may be possible. Computational methods allow for the exploration of these different routes, identifying the most energetically favorable pathway and thus the most likely reaction mechanism. This level of detail is often inaccessible through experimental means alone.
In Silico Studies of Molecular Interactions
In silico methods are crucial for predicting how a ligand, such as this compound, might interact with a biological target. These computational techniques provide a virtual screening and analysis platform before committing to more resource-intensive laboratory experiments.
Molecular Docking for Exploring Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net This method is fundamental in rational drug design for elucidating the binding mode of a potential drug molecule within the active site of a target protein.
The process involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This often involves retrieving the protein structure from a database like the Protein Data Bank (PDB) and generating a 3D conformation of the ligand.
Docking Simulation: A docking algorithm then systematically samples different conformations and orientations of the ligand within the binding site of the receptor.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
For instance, in studies of other benzamides, docking has been used to identify critical amino acid residues involved in binding and to explain the structure-activity relationships observed in a series of compounds. nih.gov
Binding Energy Calculations and Ligand Efficiency Metrics
While docking provides a rapid assessment of binding, more accurate methods are often employed to calculate the binding free energy of a ligand-protein complex.
Binding Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from a set of molecular dynamics simulation snapshots. rsc.org These calculations provide a more quantitative measure of the binding affinity than docking scores alone.
Ligand Efficiency Metrics: Ligand efficiency (LE) metrics are used to assess the quality of a compound by relating its binding affinity to its size or other physicochemical properties. nih.gov These metrics help in the selection and optimization of lead compounds in drug discovery. Common metrics include:
Ligand Efficiency (LE): Calculated as the binding energy divided by the number of non-hydrogen atoms.
Lipophilic Ligand Efficiency (LLE): Relates potency to the lipophilicity of the molecule.
These metrics provide a way to compare the "efficiency" of binding for different molecules, favoring those that achieve high affinity with a smaller size and lower lipophilicity.
Dynamics Simulations for Understanding Conformational Changes upon Binding
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a biological system over time. nih.gov By simulating the motions of atoms and molecules, MD can reveal how a ligand influences the conformation and flexibility of its target protein.
An MD simulation of this compound bound to a target protein would involve:
System Setup: Placing the docked ligand-protein complex in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.
Trajectory Analysis: Analyzing the resulting trajectory to observe changes in the protein's structure, the stability of the ligand's binding pose, and the network of interactions over time. nih.gov
MD simulations can validate the stability of docking poses and provide insights into the allosteric effects or conformational changes induced by ligand binding, which are crucial for understanding the mechanism of action. nih.govnih.gov
Chemical Reactivity and Mechanistic Pathways of the 2 Acetoacetylamino Benzamide Scaffold
Reactions Involving the Acetoacetyl Moiety
The acetoacetyl portion of the molecule is particularly reactive due to the presence of an active methylene (B1212753) group and two carbonyl functions.
Like other β-dicarbonyl compounds, 2-(acetoacetylamino)benzamide can exist as a mixture of keto and enol tautomers. libretexts.orgmasterorganicchemistry.comyoutube.com This equilibrium is a proton-transfer phenomenon involving the interconversion of the ketone and a structure containing a double bond and a hydroxyl group (enol). libretexts.org The presence of α-hydrogens, which are protons on the carbon adjacent to a carbonyl group, is a prerequisite for this tautomerism. libretexts.orgreddit.com
The equilibrium between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgyoutube.com In acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a base to form the enol. libretexts.org Under basic conditions, a base removes an α-hydrogen to form an enolate anion, which is then protonated on the oxygen to yield the enol. libretexts.org
The position of the equilibrium is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comyoutube.comresearchgate.net More polar solvents tend to favor the more polar tautomer. researchgate.net For many simple carbonyl compounds, the keto form is more stable and predominates at equilibrium. libretexts.org However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the second carbonyl oxygen, as well as by conjugation of the double bond with the carbonyl group. youtube.com This stabilization can lead to a higher proportion of the enol tautomer. youtube.com The reactivity of the molecule is directly impacted by this tautomerism, as the enol form and the corresponding enolate anion are key nucleophilic intermediates in various reactions.
The methylene group situated between the two carbonyl groups of the acetoacetyl moiety is highly acidic due to the electron-withdrawing nature of the adjacent carbonyls. This "active methylene" group is a key site for various condensation reactions. researchgate.net
One of the most significant reactions is the Knoevenagel condensation, which involves the reaction of the active methylene compound with aldehydes or ketones. researchgate.net This reaction is a versatile method for forming carbon-carbon double bonds and is crucial in the synthesis of α,β-unsaturated compounds. researchgate.net The reaction is often catalyzed by a base, which deprotonates the active methylene group to generate a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final condensation product. A variety of catalysts, including triphenylphosphine, can be employed for this transformation, sometimes under solvent-free or microwave-assisted conditions. organic-chemistry.org
The active methylene group of this compound can also participate in other condensation reactions, serving as a building block for the synthesis of more complex molecules, including various heterocyclic systems. nih.govresearchgate.netnih.govresearchgate.net
The acetoacetyl group contains two carbonyl functions, a ketone and an amide carbonyl, each with distinct reactivity. The ketonic carbonyl is more electrophilic and susceptible to nucleophilic attack compared to the amide carbonyl, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity.
The ketonic carbonyl can undergo condensation reactions with reagents like hydrazine (B178648) and its derivatives to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. nih.gov It can also react with semicarbazide (B1199961) and thiosemicarbazide (B42300) to produce the corresponding semicarbazones and thiosemicarbazones. nih.gov
The reactivity of the carbonyl groups is central to the use of this compound in the synthesis of various heterocyclic compounds. google.com For instance, acid-catalyzed condensation with glyoxal (B1671930) has been studied, leading to a variety of products. researchgate.netnih.gov
Reactions of the Benzamide (B126) Core
The benzamide portion of the molecule offers additional sites for chemical modification, namely the amide bond and the aromatic ring.
Amides are generally stable functional groups, but their hydrolysis to a carboxylic acid and an amine can be achieved under acidic or basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org
Acidic Hydrolysis: Under acidic conditions, the reaction is catalyzed by dilute acids like hydrochloric acid. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the carbon-nitrogen bond is cleaved, yielding a carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org For benzamides, hydrolysis in strong acids can proceed through different mechanisms depending on the acid concentration. researchgate.netresearchgate.net In weaker acid, a pre-equilibrium protonation is followed by water attack. researchgate.net In stronger acids, a second proton transfer may be involved, leading to the formation of an acylium ion. researchgate.net
Basic Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. libretexts.org This is followed by the departure of the amide anion as a leaving group, which is then protonated by the newly formed carboxylic acid. The final products are a carboxylate salt and an amine or ammonia. libretexts.orglibretexts.org
The relative rates of hydrolysis can be influenced by substituents on the aromatic ring. Electron-withdrawing groups can accelerate the rate of hydrolysis in concentrated acid solutions, while electron-donating groups can retard it. researchgate.net
| Condition | Reagents | Products |
| Acidic Hydrolysis | Dilute HCl, Heat | Benzoic acid derivative + Ammonium chloride derivative |
| Basic Hydrolysis | NaOH, Heat | Sodium benzoate (B1203000) derivative + Amine |
Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can be complicated by the presence of the deactivating amide group. wum.edu.pl
Furthermore, modern cross-coupling reactions catalyzed by transition metals, such as palladium, can be employed to form new carbon-carbon or carbon-heteroatom bonds on the aromatic ring, offering a powerful tool for structural diversification. researchgate.net
Transformations Involving the Primary Amide Group
The primary amide group of this compound is a versatile functional group that participates in a range of chemical transformations. Its reactivity is modulated by the adjacent acetoacetylamino substituent and the aromatic ring. Key reactions involving this primary amide include hydrolysis, rearrangement, dehydration, and reduction.
Hydrolysis: Under acidic or basic conditions, the primary amide can be hydrolyzed to form 2-(acetoacetylamino)benzoic acid. This reaction is often a fundamental step for creating other derivatives. The hydrolysis of amides is pH-dependent, with distinct mechanisms for acid- and base-catalyzed pathways. researchgate.netlibretexts.org
Hofmann Rearrangement: A classic reaction of primary amides, the Hofmann rearrangement, converts the amide into a primary amine with one less carbon atom. wikipedia.orgthermofisher.com When this compound is treated with reagents like bromine in sodium hydroxide or sodium hypochlorite, it is expected to proceed through an isocyanate intermediate. wikipedia.orgyoutube.com This intermediate can then be hydrolyzed to an amine or trapped by nucleophiles like alcohols to form carbamates. wikipedia.orgthermofisher.com The stability of the acetoacetyl group under these oxidative and basic conditions is a critical consideration for the reaction's outcome.
Dehydration: The primary amide can be dehydrated to the corresponding nitrile, 2-(acetoacetylamino)benzonitrile. This transformation is typically accomplished using various dehydrating agents, such as phosphorus pentoxide (P2O5), phosphorus trichloride (B1173362) (PCl3), or a sulfur trioxide-triethylamine adduct. nih.govmasterorganicchemistry.comrsc.orggoogle.com The development of milder and more efficient protocols for this conversion remains an active area of research. nih.govrsc.org
Reduction: The amide group can be reduced to a primary amine, yielding 2-amino-N-(1-oxobutyl)benzamide derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation, which proceeds by converting the amide into an amine. organic-chemistry.orgyoutube.com Milder and more selective reagents are continuously being developed to improve the functional group tolerance of this reaction. organic-chemistry.orgacsgcipr.org
Table 1: Summary of Key Transformations of the Primary Amide Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Hydrolysis | H+ or OH-, H2O | Carboxylic Acid |
| Hofmann Rearrangement | Br2, NaOH or NaOCl | Primary Amine (or carbamate) |
| Dehydration | P2O5, SOCl2, PCl3 | Nitrile |
Mechanistic Investigations of Complex Transformations
Palladium-Catalyzed Aminocarbonylation Mechanisms
Palladium-catalyzed aminocarbonylation is a powerful method for forming C-N bonds and synthesizing amides. nih.gov When an aryl halide is coupled with this compound in the presence of carbon monoxide and a palladium catalyst, the reaction generally follows a well-established catalytic cycle.
Chromium-Catalyzed Alkylation Mechanisms
While less common than palladium catalysis for this type of transformation, chromium-catalyzed reactions can, in principle, be used for the alkylation of this compound. The most likely site for alkylation is the active methylene group of the acetoacetyl moiety, which is a β-dicarbonyl system.
A plausible mechanism involves the coordination of a chromium catalyst to the β-ketoamide portion of the substrate. This coordination facilitates a C-H activation step, where the acidic proton of the active methylene group is removed to form a chromium enolate intermediate. This intermediate is a potent nucleophile. The chromium enolate then reacts with an electrophilic alkylating agent, such as an alkyl halide, forming a new carbon-carbon bond at the α-position. Finally, the alkylated product dissociates, and the chromium catalyst is regenerated to continue the cycle. The directing effect of the carbonyl groups is essential for the regioselectivity of the C-H activation.
Unraveling Complex Cyclization and Rearrangement Processes
The structure of this compound, containing both a β-ketoamide and an ortho-disubstituted aromatic ring, makes it an excellent precursor for various complex cyclization and rearrangement reactions to form heterocyclic compounds, most notably quinolines and their derivatives. iipseries.orgresearchgate.netslideshare.netslideshare.net
For instance, under appropriate acidic or basic conditions, the molecule can undergo intramolecular cyclization. One common pathway involves the enol or enolate of the acetoacetyl group acting as a nucleophile and attacking the primary amide carbonyl. This can initiate a cascade of reactions, often concluding with dehydration, to form a quinolinone ring system. The specific reaction conditions, such as the choice of acid or base and the solvent, can significantly influence the regioselectivity and the final product structure. The Camps cyclization is one such transformation where N-(2-acylaryl)amides cyclize to form quinolin-4(1H)-ones in the presence of a base. researchgate.net
Other complex transformations can involve rearrangements. For example, cycloaddition reactions with other reagents can lead to the formation of diverse heterocyclic structures, which may then undergo further rearrangement, such as the Cornforth-type rearrangement, to yield stable final products. beilstein-journals.org Understanding the intricate mechanisms of these processes often requires detailed experimental studies, including the isolation of intermediates and isotopic labeling, complemented by computational modeling to map the potential energy surfaces of the reaction pathways.
Kinetic Studies of Key Reactions Involving this compound
Kinetic studies are crucial for elucidating the detailed mechanisms of chemical reactions by providing quantitative data on reaction rates, orders, and activation parameters.
For palladium-catalyzed aminocarbonylation , kinetic measurements can help identify the rate-determining step of the catalytic cycle. nih.govacs.orgnih.gov By systematically varying the concentrations of the aryl halide, this compound, carbon monoxide, and the palladium catalyst, the reaction order with respect to each component can be determined. nih.gov For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is found to be the rate-limiting step. acs.orgnih.govuni-muenchen.de
In the case of amide hydrolysis , kinetic studies can differentiate between acid-catalyzed, base-catalyzed, and water-assisted mechanisms. researchgate.netresearchgate.net The rate of hydrolysis is highly dependent on pH, and plotting the logarithm of the observed rate constant (log k) against pH can reveal the dominant catalytic pathway in different pH regions. uregina.ca Such studies provide insight into the transition state of the rate-determining step, for instance, whether it involves the attack of a water molecule or a hydroxide ion on the amide carbonyl. researchgate.neturegina.ca
For cyclization reactions , kinetics can help to distinguish between competing pathways and to optimize conditions for the desired product. By monitoring the reaction progress over time, rate constants can be determined. Studying the temperature dependence of these rate constants allows for the calculation of activation parameters like activation energy (Ea), which provides information about the energy barrier of the reaction. For example, kinetic studies of amidyl radical cyclizations have been used to establish an absolute kinetic scale for these reactions, which is valuable for synthetic planning. acs.org
While specific kinetic data for reactions of this compound itself are not widely published, the principles derived from studies of analogous systems are directly applicable and essential for a quantitative understanding of its chemical behavior.
Exploration of Derivatives and Analogues of 2 Acetoacetylamino Benzamide
Design Principles for Modulating Reactivity and Interaction Profiles
The design of new derivatives and analogues of 2-(acetoacetylamino)benzamide is guided by established medicinal chemistry principles. These principles aim to predictably alter the molecule's properties, such as how it reacts in the body and how it interacts with biological targets.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to create new molecules with improved properties. nih.gov Scaffold hopping involves replacing the central framework of a molecule with a different one that maintains a similar three-dimensional arrangement of key functional groups. nih.gov This can lead to compounds with novel chemical structures, potentially improving properties like synthetic accessibility or potency. nih.gov
Bioisosteric replacement is a more focused approach where a specific functional group is swapped with another that has similar physical or chemical properties, with the goal of enhancing the molecule's biological activity. nih.gov These twin methods are crucial for moving into new chemical spaces and optimizing lead compounds in drug discovery. nih.govnih.gov The ongoing development of these techniques promises to further advance our ability to design and discover new therapeutic agents. nih.gov
Rational Design Based on Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com By systematically modifying a molecule and observing the effects on its function, researchers can identify which parts of the molecule are crucial for its activity. collaborativedrug.comresearchgate.net This knowledge allows for the rational design of new compounds with improved potency and selectivity. collaborativedrug.com
For instance, in the development of benzamide (B126) derivatives, SAR studies have shown that the type and position of substituents on the benzamide ring can significantly influence their inhibitory activity against specific enzymes. nih.govresearchgate.net The presence of certain groups, like an amino or hydroxy group at a specific position, can be essential for activity, while other modifications might decrease it. nih.gov These insights guide the synthesis of more effective and targeted therapeutic agents. researchgate.netnih.gov
Synthesis and Characterization of Novel N-Substituted Benzamide Derivatives
The synthesis of new N-substituted benzamide derivatives is a significant area of research aimed at creating compounds with potential therapeutic applications. nih.govresearchgate.net These synthetic efforts often involve multi-step processes to build upon the core benzamide structure.
One common approach begins with a starting material like 2-methoxybenzoic acid, which undergoes a series of reactions to introduce different substituents. nih.gov For example, a series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net The synthesis of these compounds allows for the exploration of how different chemical groups affect their biological properties. researchgate.netresearchgate.net The characterization of these new molecules is typically performed using techniques such as IR, MS, and NMR spectroscopy to confirm their structures. researchgate.net
| Starting Material | Reagents | Product | Reference |
| 2-methoxybenzoic acid | Ethyl chloroformate, 2-amino-3-nitrobenzoic acid, Acetic anhydride (B1165640), Ammonia, NaOH | Nitro quinazolinones | nih.gov |
| p-amino benzoic acid | Chloroacetyl chloride, 2-mercaptobenzimidazole, Thionyl chloride, Substituted anilines | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | nih.gov |
| p-amino acetophenone | p-substituted benzoyl chloride, Substituted aromatic aldehydes | N-[4-(3-phenyl-acryloyl)]-benzamide derivatives | wisdomlib.org |
Heterocyclic Ring Annulation and Fusion Strategies
A key strategy in modifying this compound and related structures is through heterocyclic ring annulation and fusion. This involves building new ring systems onto the existing molecular framework, leading to the creation of more complex and diverse chemical structures.
Formation of Benzimidazole (B57391) and Quinazolinone Derivatives
The synthesis of benzimidazole and quinazolinone derivatives from precursors like 2-aminobenzamide (B116534) is a well-established area of organic chemistry. organic-chemistry.orgresearchgate.net Various methods have been developed to achieve the cyclization necessary to form these heterocyclic rings.
For the synthesis of benzimidazoles, a common approach involves the condensation of o-phenylenediamines with aldehydes or their equivalents. organic-chemistry.orgnih.gov Catalysts such as cobalt nanocomposites or p-toluenesulfonic acid can be used to facilitate this reaction, often under mild and efficient conditions. nih.gov
Quinazolinone synthesis can be achieved through the annulation of 2-aminobenzamide with various partners, including aldehydes, ketones, or even dimethyl sulfoxide (B87167) (DMSO) which can act as a one-carbon source. researchgate.net Microwave-assisted synthesis has also been employed to produce quinazolinones, sometimes using sustainable solvents like pinane (B1207555). nih.gov These methods provide access to a wide range of substituted benzimidazole and quinazolinone derivatives with potential biological activities. nih.govnih.gov
| Starting Material | Reagent(s) | Product | Catalyst/Conditions | Reference |
| o-phenylenediamines | Aldehydes | 1,2-disubstituted benzimidazoles | p-toluenesulfonic acid, grinding, solvent-free | nih.gov |
| o-phenylenediamines | Aldehydes | Benzimidazoles | Cobalt nanocomposite | nih.gov |
| 2-aminobenzamide | Succinic anhydride | Quinazolinone | Microwave, pinane solvent | nih.gov |
| 2-aminobenzamide | Benzylamine | Quinazolinone | DMSO, catalyst- and base-free | researchgate.net |
| 2-aminobenzonitriles | Aliphatic alcohols | Quinazolinones | Ru(II) complex | rsc.org |
| 2-aminobenzamide | Benzoyl chlorides | Quinazolinone and benzamide derivatives | SBA-Pr-SO3H (nano solid acid catalyst), solvent-free | orientjchem.org |
Thiazolidinone Synthesis from Schiff Bases
Thiazolidinones are another important class of heterocyclic compounds that can be synthesized from derivatives of this compound. A common synthetic route involves the initial formation of a Schiff base, which is then cyclized to form the thiazolidinone ring. orientjchem.orgscispace.com
Schiff bases, or imines, are typically prepared by the condensation of an amine with an aldehyde or ketone. orientjchem.orgresearchgate.net For example, substituted anilines can be reacted with aldehydes to form the corresponding Schiff bases. orientjchem.org
The subsequent step is the cyclocondensation of the Schiff base with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). orientjchem.orgscispace.com This reaction, often carried out in a suitable solvent and sometimes with a base or catalyst, leads to the formation of the 4-thiazolidinone (B1220212) ring system. orientjchem.orgresearchgate.net The resulting thiazolidinone derivatives can then be evaluated for their biological activities. uobaghdad.edu.iq
| Schiff Base Precursors | Cyclizing Agent | Product | Reaction Conditions | Reference |
| Substituted anilines and vanillin | Thioglycolic acid | 2-(4-hydroxy-3-methoxy phenyl)-1-thiazolidinone derivatives | Reflux in acetone (B3395972) with anhydrous sodium acetate (B1210297) | orientjchem.org |
| Acid hydrazide and dialdehyde | Thioglycolic acid | 2,3-disubstituted-1,3-thiazolidin-4-one derivatives | Not specified | scispace.com |
| N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilines | Thioglycolic acid | 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one | Not specified | researchgate.net |
| Schiff bases from various amines and aldehydes | Thioglycolic acid | Thiazolidin-4-one derivatives | Reflux in dry benzene (B151609) | researchgate.net |
: Polymerization and Oligomerization Studies Involving Acetoacetylamino-Benzamide Monomers
While specific research on the homopolymerization or oligomerization of this compound is not extensively documented in publicly available literature, the inherent reactivity of its constituent functional groups—the acetoacetyl moiety and the benzamide structure—provides a strong basis for predicting its behavior in polymerization reactions. The study of analogous monomers offers significant insight into the potential for this compound to act as a monomer in the synthesis of novel polymers and oligomers.
The acetoacetyl group is a versatile functional group in polymer chemistry, known for its ability to participate in a variety of polymerization and crosslinking reactions. eastman.com Monomers containing acetoacetyl groups, such as acetoacetoxyethyl methacrylate (B99206) (AAEM), are frequently incorporated into polymer chains to impart specific functionalities. eastman.comgoogle.com These groups can react with a range of chemical species, including amines, isocyanates, and aldehydes, and can also form chelates with metal ions. researchgate.netresearchgate.net This reactivity allows for the formation of crosslinked networks and covalent adaptable networks (CANs), which are polymers that can be reprocessed and recycled. researchgate.net
The benzamide structure itself can also be a component of polymer backbones. For instance, various polyamides and poly(amide-imide)s are synthesized from monomers containing amide functionalities. nih.gov The synthesis of copolybenzamides through chain-growth condensation polymerization demonstrates that the amide linkage can be systematically incorporated into a polymer chain. nih.gov
Given the dual functionality of this compound, it can be hypothesized that it could undergo polymerization through several mechanisms. The acetoacetyl group provides a site for reactions that could lead to either linear chain extension or crosslinking, depending on the co-reactants and reaction conditions. For example, reaction with a diamine could lead to the formation of enamines, linking monomer units together. Similarly, the amide group could potentially participate in condensation polymerization reactions, although the stability of the N-acetoacetyl group under such conditions would need to be considered.
Research on monomers analogous to this compound provides a framework for understanding its potential polymerization behavior. For example, the polymerization of methacrylamides and acetoacetamidoethyl methacrylate has been explored for the creation of crosslinkable polymers. google.com These studies highlight the utility of the acetoacetyl group in forming robust polymer networks.
The potential polymerization pathways for a monomer like this compound are summarized in the table below, based on the known reactivity of its functional groups and studies on analogous compounds.
| Functional Group | Potential Polymerization/Crosslinking Reaction | Potential Co-reactant | Resulting Linkage/Structure |
| Acetoacetyl | Michael Addition | Acrylates | Carbon-Carbon Bond |
| Acetoacetyl | Enamine Formation | Primary/Secondary Amines | Enamine |
| Acetoacetyl | Urethane Formation | Isocyanates | Vinylogous Urethane |
| Acetoacetyl | Metal Chelation | Metal Ions (e.g., Fe, Zr) | Metal-Chelate Crosslink |
| Benzamide (Amide) | Condensation Polymerization | Dicarboxylic Acids/Acyl Chlorides | Polyamide/Poly(amide-imide) |
Detailed research findings on the polymerization of acetoacetylated and benzamide-based monomers indicate a wide range of achievable polymer properties. For instance, polymers with pendant acetoacetyl groups are often used in coatings due to their ability to crosslink at ambient or elevated temperatures, leading to durable and chemically resistant films. eastman.com The incorporation of such groups can also influence the glass transition temperature (Tg) and solubility of the resulting polymers. eastman.com
In the case of polybenzamides, the resulting polymers are often characterized by high thermal stability and mechanical strength, making them suitable for high-performance applications. nih.gov The specific properties of a polymer derived from this compound would be highly dependent on the chosen polymerization route and the other monomers or crosslinkers employed.
Advanced Applications in Organic and Materials Chemistry Research
Role as Chemical Building Blocks and Intermediates in Complex Organic Synthesis
The reactivity of the acetoacetyl group in 2-(acetoacetylamino)benzamide makes it an excellent starting material for the construction of more complex molecular architectures, particularly heterocyclic systems. The presence of both electrophilic and nucleophilic centers within the same molecule allows for a diverse range of cyclization reactions.
Precursors for Heterocyclic Systems
The 1,3-dicarbonyl functionality in this compound is a classic synthon for the preparation of various heterocyclic rings. The active methylene (B1212753) group, flanked by two carbonyls, is readily deprotonated to form a nucleophilic carbanion, which can then react with a variety of electrophiles. Furthermore, the carbonyl groups themselves are susceptible to nucleophilic attack. This dual reactivity is harnessed in condensation reactions with dinucleophiles or dielectrophiles to construct rings.
For instance, in reactions analogous to those of other acetoacetarylides, this compound can serve as a precursor for quinolone and pyrimidine (B1678525) derivatives. The intramolecular condensation of acetoacetanilides in the presence of a strong acid like sulfuric acid is a known method for producing quinolones. Similarly, multicomponent reactions involving acetoacetanilide (B1666496) derivatives, aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can yield dihydropyridine (B1217469) and pyran derivatives. These reactions highlight the potential of this compound to participate in similar transformations for the synthesis of diverse heterocyclic frameworks.
| Heterocyclic System | General Reaction Type | Reactants with this compound |
| Quinolones | Intramolecular Cyclization/Dehydration | Strong Acid (e.g., H₂SO₄) |
| Dihydropyridines | Multicomponent Reaction | Aromatic Aldehyde, Ammonium Acetate |
| Pyrans | Multicomponent Reaction | Aromatic Aldehyde, Malononitrile (B47326)/Ethyl Cyanoacetate |
Reagents in C-C and C-N Coupling Reactions
The active methylene group in this compound is a potent nucleophile, making it a suitable partner in various carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. While specific literature on the use of this compound in modern cross-coupling reactions is not extensively detailed, the reactivity of the analogous acetoacetanilide provides a strong basis for its potential applications.
The enolate generated from this compound can, in principle, participate as the nucleophilic component in palladium-catalyzed allylic alkylation reactions or as a soft nucleophile in Michael additions. Furthermore, the amide nitrogen, after appropriate activation, could potentially undergo C-N coupling reactions, such as the Chan-Evans-Lam coupling with boronic acids, although this is less common for secondary amides compared to primary amines or other nitrogen nucleophiles. The primary utility in coupling reactions, however, lies in the nucleophilicity of the α-carbon of the acetoacetyl group.
Ligand Design in Coordination Chemistry
The β-ketoamide functionality of this compound presents an excellent bidentate chelating motif for a wide variety of metal ions. This has led to its exploration in the field of coordination chemistry for the synthesis of novel metal complexes with interesting structural and electronic properties.
Chelation Properties of the Acetoacetylamino Functionality
The acetoacetylamino group in this compound can exist in keto-enol tautomeric forms. In the presence of a metal ion, it typically coordinates as a monoanionic bidentate ligand through the two oxygen atoms of the β-dicarbonyl moiety after deprotonation of the enolic hydroxyl group. This forms a stable six-membered chelate ring with the metal center.
The coordination is favored by the increased basicity of the carbonyl oxygen of the amide group due to resonance, which enhances the stability of the resulting metal complex. The stability and geometry of the complexes are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.
Key Chelation Features:
Coordination Mode: Bidentate (O,O-coordination)
Chelate Ring Size: 6-membered
Ligand Form: Typically coordinates as the deprotonated enolate form.
Influencing Factors: Metal ion identity, solvent, pH.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the ligand. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
| Metal Ion | General Synthetic Method | Characterization Techniques | Expected Geometry (Example) |
| Cu(II) | Reaction of ligand with Cu(II) salt in ethanol. | IR, UV-Vis, Elemental Analysis, Magnetic Susceptibility | Square Planar or Distorted Octahedral |
| Ni(II) | Reaction of ligand with Ni(II) salt in a suitable solvent. | IR, UV-Vis, Elemental Analysis, Magnetic Susceptibility | Octahedral |
| Co(II) | Reaction of ligand with Co(II) salt under inert atmosphere. | IR, UV-Vis, Elemental Analysis, Magnetic Susceptibility | Tetrahedral or Octahedral |
| Zn(II) | Reaction of ligand with Zn(II) salt. | IR, ¹H NMR, Elemental Analysis | Tetrahedral |
Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand. A shift in the C=O stretching frequencies and the disappearance of the enolic O-H band upon complexation provide strong evidence for the formation of the metal complex. UV-Visible spectroscopy can provide information about the electronic transitions within the complex and its coordination geometry.
Contribution to the Study of Organic Pigment Chemistry (Focus on chemical transformations, not final product properties)
Derivatives of acetoacetanilide are crucial intermediates in the production of a class of organic pigments known as arylide yellows or Hansa yellows. The chemical transformations of this compound in this context are centered around the reactivity of its active methylene group.
The core chemical transformation is an azo coupling reaction. This involves the reaction of a diazotized aromatic amine (the diazo component) with the active methylene group of this compound (the coupling component). The electrophilic diazonium ion attacks the nucleophilic α-carbon of the acetoacetyl moiety, leading to the formation of a new C-N bond and the creation of an azo chromophore.
The resulting molecule is often more accurately described as a hydrazone, existing in a tautomeric equilibrium with the azo form, with the hydrazone form generally being more stable. This transformation is the key step in the synthesis of a wide range of yellow to orange pigments. The specific shade and properties of the final pigment are determined by the substituents on both the diazo component and the acetoacetarylide, in this case, the benzamide (B126) group of this compound.
Molecular Interaction Studies and Structure Activity Relationships in Academic Contexts
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
Enzyme inhibition is a key area of study for 2-(acetoacetylamino)benzamide and related structures. By examining how these compounds interfere with enzyme function, researchers can gain insights into their therapeutic potential.
Benzamide (B126) derivatives are a significant class of histone deacetylase (HDAC) inhibitors, with some compounds showing promise as anticancer agents. nih.govnih.gov These inhibitors typically function by chelating the zinc ion present in the active site of HDAC enzymes and interacting with adjacent amino acid residues, which can lead to conformational changes in the enzyme. nih.gov
Molecular docking studies on N-(2-aminophenyl)-benzamide derivatives, which share a core structure with this compound, have been conducted to explore their potential as HDAC2 inhibitors. researchgate.net These computational studies help in predicting the binding modes and affinities of the ligands with the receptor protein. mdpi.com For instance, certain designed benzamide derivatives have shown high binding energies and hydrogen bond interactions with key amino acids like Cys156, His146, and Gly154, which are crucial for HDAC2 inhibition. researchgate.net The mechanism of inhibition can vary among different benzamide-containing HDAC inhibitors. Some exhibit a slow-on/tight-binding mechanism, while others act as fast-on/fast-off competitive inhibitors. nih.gov This difference in kinetic behavior can influence their biological activity and selectivity for different HDAC isoforms. nih.gov
| HDAC Inhibitor Type | Inhibition Mechanism | Significance |
| Benzamide Derivatives | Chelation of Zn2+ in the active site, interaction with amino acid residues. nih.gov | Potential as anticancer agents. nih.gov |
| N-(2-aminophenyl)-benzamide Derivatives | Hydrogen bond interactions with Cys156, His146, Gly154 in HDAC2. researchgate.net | Identified as potential HDAC2 inhibitors through molecular docking. researchgate.net |
| Slow-on/tight-binding Inhibitors | Slow association and dissociation from the enzyme. nih.gov | Can lead to prolonged inhibition. nih.gov |
| Fast-on/fast-off Competitive Inhibitors | Rapid binding and release from the active site. nih.gov | Inhibition is readily reversible. nih.gov |
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing skin whitening agents. nih.gov Derivatives of benzamide have been investigated for their tyrosinase inhibitory activity. nih.gov
Molecular docking studies have been employed to predict the binding affinity of these compounds to the tyrosinase active site. For example, certain N-(acryloyl)benzamide derivatives have shown stronger binding affinities for tyrosinase compared to the known inhibitor kojic acid. nih.gov The inhibitory mechanism of some compounds against tyrosinase is competitive, meaning they bind to the active site and prevent the substrate from binding. nih.gov The binding is often stabilized by hydrogen bonds and van der Waals forces with residues in the enzyme's active site. nih.gov
| Compound | Tyrosinase Inhibition | Binding Affinity (Docking Score) | Reference |
| N-(acryloyl)benzamide derivative 1a | 36.71 ± 2.14% | -6.9 kcal/mol | nih.gov |
| N-(acryloyl)benzamide derivative 1j | 25.99 ± 2.77% | -7.5 kcal/mol | nih.gov |
| Kojic Acid (Reference) | 21.56 ± 2.93% | -5.7 kcal/mol | nih.gov |
Succinate (B1194679) dehydrogenase (SDH) is an enzyme complex involved in both the citric acid cycle and the electron transport chain. nih.gov It is a known target for some enzyme inhibitors. khanacademy.org While specific studies on the direct interaction of this compound with succinate dehydrogenase are not prevalent in the provided search results, the general principles of enzyme inhibition are applicable. Competitive inhibitors of SDH, for instance, often have a molecular structure similar to the natural substrate, succinate, allowing them to bind to the active site. khanacademy.org The interaction of SDH with inhibitors like oxaloacetate is a critical aspect of its regulation. nih.govnih.gov
Elucidation of Molecular Recognition Events
Understanding how a ligand recognizes and binds to a protein is fundamental to drug design and chemical biology.
Ligand-protein interaction profiling involves various computational and experimental methods to map the interactions between a small molecule and its protein targets. nih.gov Molecular docking is a widely used computational technique to predict the binding conformation and affinity of a ligand to a receptor's active site. mdpi.com This method calculates a docking score to quantify the quality of the binding. mdpi.com
In the context of benzamide derivatives, molecular docking studies have been instrumental in understanding their interactions with various enzymes. researchgate.netmdpi.comdergipark.org.tr These studies provide insights at an atomic level, detailing potential hydrogen bonds and other interactions with amino acid residues within the binding pocket. mdpi.com For example, docking studies of benzamide derivatives with topoisomerase enzymes have helped to elucidate their binding modes and calculate their binding energies. dergipark.org.tr
The benzamide group itself is a key feature in many HDAC inhibitors, where it is involved in coordinating with the zinc ion in the enzyme's active site. nih.gov The amide linkage provides a rigid scaffold and potential hydrogen bonding sites. The acetoacetyl group, with its ketone and amide functionalities, also presents opportunities for hydrogen bonding and other electrostatic interactions. The relative orientation and electronic properties of these functional groups can significantly influence how the molecule fits into a binding pocket and interacts with specific amino acid residues. nih.gov For instance, the presence of a nucleophilic functional group can be critical for forming irreversible bonds with the target, as seen with certain enzyme inhibitors. ashp.org
Structure-Activity Relationship (SAR) Studies for Chemical Probes
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing a framework for understanding how the chemical structure of a compound influences its biological activity. In the context of developing chemical probes, SAR studies are instrumental in optimizing potency, selectivity, and other properties required for a reliable research tool. The compound this compound serves as a pertinent scaffold for illustrating the principles of SAR, where systematic modifications can be hypothesized to modulate its interactions with biological targets.
Identifying Key Structural Features for Modulating Chemical Interactions
The structure of this compound comprises three key regions that can be subjected to modification to explore and modulate its chemical interactions: the benzamide ring, the primary amide, and the acetoacetyl side chain. Each of these components presents opportunities for alteration to probe their respective contributions to biological activity.
The Benzamide Ring: The aromatic ring of the benzamide moiety is a critical feature that can be modified to influence various properties. Substitutions on this ring can alter the compound's electronics, lipophilicity, and steric profile, which in turn can affect its binding affinity and selectivity for a target protein. For instance, the introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, methyl) at different positions (ortho, meta, para) on the ring can significantly impact activity. mdpi.commdpi.com In studies on other benzamide derivatives, such as acetylcholinesterase inhibitors, the position of substituents on the benzamide ring has been shown to markedly influence inhibitory activity and selectivity. nih.govresearchgate.net For example, para-substituted analogs often exhibit different activity profiles compared to their ortho- or meta-substituted counterparts. nih.gov
The Primary Amide: The primary amide group is a key hydrogen bonding motif and is essential for the structural integrity of the benzamide core. Modifications to this group, such as N-alkylation or its replacement with bioisosteres, can probe the importance of its hydrogen bond donating and accepting capabilities. Bioisosteric replacement is a common strategy in drug design to improve physicochemical properties and metabolic stability. drughunter.comcambridgemedchemconsulting.com For the amide group in benzamides, potential bioisosteres include sulfonamides, ureas, or heterocyclic rings like triazoles and oxadiazoles. cambridgemedchemconsulting.comnih.gov These replacements can mimic the geometry and hydrogen bonding properties of the amide while altering other characteristics like lipophilicity and metabolic susceptibility. drughunter.comnih.gov
The Acetoacetyl Side Chain: The acetoacetylamino moiety is a distinctive feature of the molecule, containing a β-dicarbonyl system that can act as a metal chelator and a hydrogen bond donor/acceptor. The reactivity and conformational flexibility of this side chain are likely to be crucial for its biological interactions. Modifications could include altering the length of the carbon chain, substituting the methyl group, or replacing the entire acetoacetyl group with other acyl groups to investigate the importance of the β-dicarbonyl system. The 2-aminobenzamide (B116534) portion itself is a known zinc-binding group in histone deacetylase (HDAC) inhibitors, suggesting that the acetoacetyl group may modulate this interaction or confer additional binding contacts.
A hypothetical analysis of the key structural features and their potential impact on activity is summarized in the table below.
| Structural Feature | Potential Role in Chemical Interaction | Example Modification | Expected Impact on Activity |
| Benzamide Ring | Aromatic interactions, lipophilicity, electronic properties | Introduction of a para-chloro substituent | Altered binding affinity and selectivity |
| Primary Amide | Hydrogen bonding, structural scaffold | Replacement with a sulfonamide | Modified hydrogen bonding capacity and metabolic stability |
| Acetoacetyl Group | Metal chelation, hydrogen bonding, steric bulk | Replacement of the terminal methyl with a phenyl group | Altered steric and electronic profile, potentially leading to different target interactions |
Table 1: Hypothetical Key Structural Features of this compound and Their Potential for Modulating Chemical Interactions. This table is based on general principles of SAR and data from related benzamide derivatives.
Systematic Chemical Modification and Evaluation of Analogues
Based on the identification of key structural features, a systematic approach to chemical modification can be undertaken to develop a library of analogues. This process involves synthetically accessing these new compounds and then evaluating their biological activity to build a comprehensive SAR profile.
Synthesis of Analogues: The synthesis of analogues of this compound would likely start from substituted 2-aminobenzamides. These precursors can be prepared from the corresponding substituted isatoic anhydrides by reaction with ammonia. Subsequently, the acetoacetyl group can be introduced by reacting the 2-aminobenzamide with diketene (B1670635) or another suitable acetoacetylating agent. Modifications to the acetoacetyl side chain could be achieved by using different acylating agents. For bioisosteric replacements of the amide, alternative synthetic routes would be necessary, for instance, by coupling a substituted aniline (B41778) with a suitable acetoacetic acid derivative. nih.gov
Evaluation of Analogues and SAR Derivation: Once synthesized, the analogues would be subjected to biological evaluation. This typically involves an initial screening to measure their activity against a specific target or in a particular cellular assay. For compounds showing promising activity, further studies would be conducted to determine parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
The results from these evaluations are then used to construct an SAR table, which systematically documents the relationship between structural changes and biological activity. For example, a series of analogues with different substituents on the benzamide ring could be synthesized and tested.
| Compound | R1 (Benzamide Ring) | R2 (Acetoacetyl Side Chain) | IC50 (µM) |
| 1 (Parent) | H | CH3 | 10 |
| 2 | 4-Cl | CH3 | 5 |
| 3 | 4-OCH3 | CH3 | 25 |
| 4 | 4-NO2 | CH3 | 2 |
| 5 | H | Phenyl | 15 |
| 6 | H | CF3 | 8 |
Table 2: Hypothetical Structure-Activity Relationship Data for Analogues of this compound. The data presented is hypothetical and for illustrative purposes to demonstrate how SAR data is typically organized and interpreted.
Through this iterative process of design, synthesis, and evaluation, researchers can refine the structure of this compound to develop potent and selective chemical probes for studying biological systems.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions Related to 2-(Acetoacetylamino)benzamide
Direct academic research focusing exclusively on this compound is limited in publicly available literature. Its primary significance appears to be as a chemical intermediate, particularly as a coupling component in the synthesis of larger, more complex molecules. This role is analogous to other acetoacetylamino compounds, such as 5-acetoacetylaminobenzimidazolone, which is a well-documented precursor for producing a range of high-performance organic pigments, including Pigment Yellow and Pigment Orange series mallakchemicals.comgoogle.com. The acetoacetyl group is highly reactive and essential for the coupling reactions that form the final azo pigment chromophore.
While direct biological studies on this compound are not widely reported, research on structurally similar compounds provides valuable context. For instance, the closely related molecule 2-acetamidobenzamide (B1266129) (also known as NP-101A) has been isolated from Streptomyces species and identified as a natural antibiotic with antifungal properties nih.gov. This suggests that the 2-aminobenzamide (B116534) core structure, which this compound possesses, could be a platform for biological activity, although this remains an underexplored area for this specific compound. The key contribution of this compound to date has been as a versatile, though not widely documented, building block in synthetic chemistry.
Unaddressed Research Questions and Emerging Areas in Benzamide (B126) Chemistry
The broader field of benzamide chemistry is a dynamic and fruitful area of research, yet several key questions and emerging opportunities remain. Benzamide derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets mdpi.comresearchgate.net.
Unaddressed Research Questions:
Mechanism of Polypharmacology: Many benzamide derivatives act on multiple targets. mdpi.com A deeper understanding of the structural features that govern this polypharmacology is needed to design drugs that are either highly specific for a single target or have a precisely tailored multi-target profile to treat complex diseases like Alzheimer's.
Drug Resistance: As with many therapeutic agents, resistance to benzamide-based drugs is a potential challenge. Research into the mechanisms of resistance and the development of next-generation compounds to overcome it is a critical ongoing need.
Atropisomerism: Many biologically active benzamides can exist as atropisomers (conformational isomers that are stable to isolation). The differential biological activity of these individual isomers is an emerging area of interest, and the selective synthesis of single atropisomers presents a significant challenge. nih.gov
Emerging Areas:
Novel Therapeutic Targets: The benzamide scaffold continues to be explored against new therapeutic targets. Initially known for antipsychotic and antiemetic effects, recent research has demonstrated potent activity as inhibitors of enzymes like histone deacetylases (HDACs) researchgate.netnih.gov, carbonic anhydrases (CAs) benthamdirect.comnih.gov, and poly(ADP-ribose)polymerase (PARP), which are crucial in cancer therapy. Other frontiers include agents for prion diseases nih.gov and compounds that protect against endoplasmic reticulum stress, relevant for diabetes. nih.govnih.gov
Agrochemicals: Beyond medicine, benzamides are being developed as next-generation pesticides, with some derivatives showing promising fungicidal and larvicidal activities. mdpi.com
Antimicrobial Agents: With rising antibiotic resistance, benzamides are being investigated as novel antibacterial agents targeting essential bacterial proteins like FtsZ. nanobioletters.com
The following table summarizes the diverse biological applications of benzamide derivatives reported in recent literature.
| Field of Application | Specific Target / Use | Reference(s) |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) & BACE1 Inhibition | mdpi.comnih.gov |
| Prion Disease Treatment | nih.gov | |
| Oncology | Histone Deacetylase (HDAC) Inhibition | researchgate.netnih.gov |
| Carbonic Anhydrase (CAIX) Inhibition | benthamdirect.comnih.gov | |
| Antitumor / Antiproliferative Activity | researchgate.netrsc.org | |
| Metabolic Disease | Pancreatic β-cell Protection (ER Stress) | nih.govnih.gov |
| Infectious Disease | Antibacterial & Antifungal Agents | nanobioletters.comnih.govresearchgate.net |
| Agrochemicals | Fungicides & Larvicides | mdpi.com |
| General Pharmacology | Anti-inflammatory & Analgesic Agents | researchgate.netrsc.org |
| Anti-fatigue Agents | mdpi.com |
Potential for Novel Methodologies and Synthetic Strategies
The synthesis of the amide bond is a cornerstone of organic chemistry, and innovation in the preparation of benzamides is ongoing. The focus is on developing more efficient, sustainable, and versatile methods.
Green Chemistry Approaches: Traditional methods often involve converting benzoic acids into reactive acid chlorides, which can be harsh and generate waste. nanobioletters.com Modern strategies focus on direct condensation of carboxylic acids and amines using novel, reusable catalysts and alternative energy sources like ultrasonic irradiation. researchgate.net Microwave-assisted synthesis is also gaining traction as a time-efficient and often higher-yielding method for preparing benzamide libraries. researchgate.net
Advanced Coupling Reagents: The development of new coupling reagents continues to refine amide bond formation, allowing for synthesis under milder conditions and with greater functional group tolerance. Reagents like T3P (Propylphosphonic Anhydride) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are now commonly used for complex benzamide synthesis. nih.govnih.gov
Catalytic Asymmetric Synthesis: For chiral benzamides, particularly those with atropisomerism, the development of catalytic enantioselective methods is a major frontier. Peptide-catalyzed reactions, for example, have been shown to induce asymmetry in the synthesis of atropisomeric benzamides, opening a path to stereochemically pure compounds. nih.gov
Flow Chemistry: The application of continuous flow technology to benzamide synthesis offers potential for improved safety, scalability, and process control, which is particularly attractive for industrial-scale production.
For a molecule like this compound, novel strategies could involve its one-pot synthesis and subsequent in-situ cyclization or polymerization, using its multiple reactive sites to rapidly build molecular complexity.
Future Directions in Theoretical and Computational Chemistry for the Compound
Computational chemistry is an indispensable tool in modern chemical research, and its application to benzamides is well-established. Future work in this area promises to accelerate discovery and deepen fundamental understanding.
Predictive Modeling and AI: For this compound, where experimental data is sparse, computational methods can predict its fundamental properties. Density Functional Theory (DFT) calculations can be used to determine its optimized geometry, electronic structure, and spectroscopic characteristics. nih.gov Molecular docking simulations could screen vast virtual libraries of proteins to identify potential biological targets, a crucial first step in drug discovery. benthamdirect.comnih.gov The integration of artificial intelligence and machine learning with these computational tools is a key future direction, enabling faster and more accurate prediction of bioactivity and physicochemical properties from structure alone.
Reaction Mechanism Elucidation: Theoretical studies are vital for understanding complex reaction mechanisms, such as the hydrolysis of benzamides under different conditions or the pathways of catalytic cycles. researchgate.net For this compound, computational models could explore the thermodynamics and kinetics of its use as a pigment coupler or its potential cyclization into various heterocyclic systems.
Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models are used to correlate structural features of benzamide derivatives with their biological activity. nih.gov As more data on benzamides becomes available, these models will become more sophisticated, guiding the rational design of new compounds with enhanced potency and selectivity.
Prospects for the Development of Advanced Chemical Tools and Reagents
Beyond its potential use as a pigment intermediate, this compound has significant, largely untapped potential as an advanced chemical tool and versatile reagent, primarily due to its bifunctional nature.
Heterocycle Synthesis: The β-ketoamide moiety of the acetoacetyl group is a classic precursor for synthesizing a wide variety of five- and six-membered heterocyclic rings (e.g., pyrazoles, pyrimidines, isoxazoles). By reacting this compound with different reagents (like hydrazines, ureas, or hydroxylamine), novel series of benzamide-substituted heterocycles can be created, which could be screened for biological activity. mdpi.comnih.gov
Metal-Chelating Ligands: The acetoacetyl group is an excellent bidentate ligand for a wide range of metal ions, forming stable chelate complexes. koreascience.krresearchgate.net this compound could therefore be used to synthesize novel metal complexes. These complexes could be explored for applications in catalysis, as imaging agents, or as metallodrugs with unique therapeutic properties. Research has shown that metal complexes of benzimidazole-based ligands, for example, exhibit significant anticancer and antioxidant activity. nih.govbanglajol.infonih.gov
Polymer and Materials Science: The compound could serve as a functional monomer. The benzamide portion can impart thermal stability and hydrogen-bonding capabilities, while the acetoacetyl group can be used for cross-linking or further chemical modification of the resulting polymer. This could lead to the development of new functional materials with tailored properties.
In essence, this compound represents a platform molecule. The established chemistry of the benzamide core can be combined with the versatile reactivity of the acetoacetyl group to develop new reagents and tools for medicinal chemistry, catalysis, and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(acetoacetylamino)benzamide, and what challenges are encountered during purification?
- Methodology : Synthesis typically involves acetylation of anthranilic acid derivatives followed by condensation with acetoacetate groups. For example, analogous compounds like 2-acetamidobenzamide are synthesized via ring-opening reactions of benzoxazinones with amines under microwave irradiation, reducing reaction times to ~1 minute .
- Challenges : Purification often requires recrystallization in polar solvents (e.g., ethanol/water mixtures), but polymorphism can complicate crystallization. Halogenated derivatives (e.g., 4-chloro analogs) have been used as additives to control crystal nucleation .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Techniques :
- Spectroscopy : FT-IR (amide I/II bands ~1650 cm⁻¹), ¹H/¹³C NMR (amide protons at δ 8–10 ppm, acetyl groups at δ 2.0–2.5 ppm) .
- Crystallography : Single-crystal XRD reveals intermolecular hydrogen bonding (N–H···O) critical for stabilizing polymorphs .
- Data Interpretation : Discrepancies in spectral data may indicate impurities or polymorphic forms, necessitating complementary techniques like PXRD .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Poor aqueous solubility (common for benzamides) requires formulation with co-solvents (e.g., DMSO) or nanocarriers. Derivatives with hydrophilic substituents (e.g., aminoethoxy groups) show improved solubility .
- Stability : Susceptible to hydrolysis in acidic/basic conditions. Stability studies in PBS (pH 7.4) at 37°C over 24 hours are recommended to assess degradation kinetics.
Advanced Research Questions
Q. How does structural modification of this compound influence its bioactivity and target specificity?
- Case Study : Analogous compounds like 2-(methylthio)-benzamide derivatives exhibit enhanced enzyme inhibition (e.g., kinase targets) due to sulfur-mediated hydrophobic interactions .
- Methodology :
- Introduce electron-withdrawing groups (e.g., nitro, chloro) to modulate electronic effects on binding affinity .
- Use QSAR models to predict substituent effects on biological activity .
- Data Contradiction : Some nitro-substituted analogs show reduced activity despite increased electron deficiency, suggesting steric hindrance may override electronic effects .
Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?
- Methods :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., poly(ADP-ribose) polymerase) .
- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .
- Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
